molecular formula C82H56O52 B12645668 Germin A CAS No. 82220-61-9

Germin A

Cat. No.: B12645668
CAS No.: 82220-61-9
M. Wt: 1873.3 g/mol
InChI Key: ODXMIHPUPFEYDB-UHFFFAOYSA-N
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Description

Germin A is a member of the germin and germin-like protein family, which are ubiquitous plant glycoproteins belonging to the cupin superfamily. These proteins are known for their diverse enzymatic activities and play crucial roles in plant development, stress response, and pathogen resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Germin A involves the extraction and purification from plant tissues. The process typically includes homogenization of plant material, followed by centrifugation to remove debris. The supernatant is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves cloning the gene encoding this compound into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism produces this compound, which is subsequently purified using affinity chromatography .

Chemical Reactions Analysis

Types of Reactions: Germin A undergoes several types of chemical reactions, including oxidation and reduction. It exhibits oxalate oxidase activity, catalyzing the oxidation of oxalate to carbon dioxide and hydrogen peroxide .

Common Reagents and Conditions: The oxidation reaction catalyzed by this compound typically requires oxalate as a substrate and molecular oxygen as an oxidizing agent. The reaction conditions include a pH range of 4.0 to 8.0 and a temperature range of 25°C to 37°C .

Major Products: The primary products of the oxidation reaction catalyzed by this compound are carbon dioxide and hydrogen peroxide .

Mechanism of Action

Germin A exerts its effects through its oxalate oxidase activity. The enzyme binds to oxalate and molecular oxygen, facilitating the transfer of electrons and resulting in the production of carbon dioxide and hydrogen peroxide. The hydrogen peroxide generated acts as a signaling molecule in plants, triggering defense responses against pathogens .

Comparison with Similar Compounds

Properties

CAS No.

82220-61-9

Molecular Formula

C82H56O52

Molecular Weight

1873.3 g/mol

IUPAC Name

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2

InChI Key

ODXMIHPUPFEYDB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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